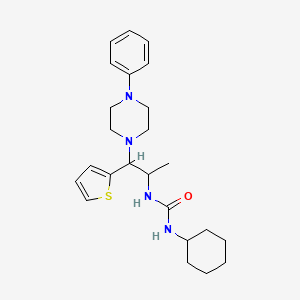
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a useful research compound. Its molecular formula is C24H34N4OS and its molecular weight is 426.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclohexyl-3-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic compound that belongs to the class of urea derivatives, characterized by a complex structure featuring a cyclohexyl group, a piperazine moiety, and a thiophene ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and unique structural properties.
Chemical Structure
The structural formula of this compound is as follows:
This structure allows for diverse interactions with biological targets, enhancing its pharmacological potential.
Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with various molecular targets. The piperazine ring is known for enhancing the binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions. Furthermore, the thiophene moiety may contribute to its activity by participating in π–π stacking interactions with aromatic amino acids in target proteins.
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits significant biological activity across several domains:
1. Antidepressant Activity
The presence of the piperazine structure is associated with antidepressant effects, as seen in similar compounds. Studies have shown that modifications in piperazine derivatives can lead to enhanced serotonergic activity, suggesting that this compound may exhibit similar properties.
2. Antitumor Effects
In vitro studies have demonstrated that derivatives of urea compounds can inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential anticancer properties . The specific mechanisms may involve apoptosis induction and cell cycle arrest, which are critical for effective cancer therapies.
3. Neuroprotective Properties
Given its interaction with neurotransmitter systems, this compound may also possess neuroprotective effects. Research into related piperazine derivatives has highlighted their potential in treating neurodegenerative diseases by modulating cholinergic signaling pathways.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
These findings suggest that modifications to the core structure can significantly impact biological activity, indicating a need for further exploration of this compound.
Future Directions
Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas include:
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity will guide the design of more effective derivatives.
- In Vivo Studies : Conducting animal studies will provide insights into the therapeutic potential and safety profile of this compound.
- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be crucial for evaluating efficacy and safety in humans.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4OS/c1-19(25-24(29)26-20-9-4-2-5-10-20)23(22-13-8-18-30-22)28-16-14-27(15-17-28)21-11-6-3-7-12-21/h3,6-8,11-13,18-20,23H,2,4-5,9-10,14-17H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGQXPTZNDYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














